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molecular formula C12H13NO2 B8472750 3-(8-Quinolinyloxy)-1-propanol

3-(8-Quinolinyloxy)-1-propanol

Cat. No. B8472750
M. Wt: 203.24 g/mol
InChI Key: WWYJRCLKNLGHFQ-UHFFFAOYSA-N
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Patent
US04950674

Procedure details

A solution of 3-(8-quinolinyloxy)-1-propanol (32.0 g, 0.158 mole) and thinoyl chloride (24.0 g, 0.203 mole) was heated at reflux for 5 hours in 300 ml of dry benzene (dried over 4A molecular sieves). The reaction mixture was cooled to room temperature and then stripped to dryness. The residue was treated with potassium carbonate solution (30 g in 500 ml of water). The gummy residue was dissolved in chlorofrom and extracted with the potassium carbonate solution. The chloroform layer was dried over anhydrous sodium sulfate, filtered, and solvent removed to give a dark mass which crystallized. The mass was treated with 500 ml of boiling hexane. The hexane layer was decanted off from insoluble oil. A white solid crystallized on cooling, and was collected by filtration. The solid was dried in vacuo at room temperature overnight to give 26.69 g (76.2%) of white, crystalline solid, m.p. 69°-71° C.
Quantity
32 g
Type
reactant
Reaction Step One
Quantity
24 g
Type
reactant
Reaction Step One
Quantity
500 mL
Type
reactant
Reaction Step Two
Quantity
300 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[C:10]2[C:5](=[CH:6][CH:7]=[CH:8][C:9]=2[O:11][CH2:12][CH2:13][CH2:14]O)[CH:4]=[CH:3][CH:2]=1.[Cl-:16].C(=O)([O-])[O-].[K+].[K+]>C1C=CC=CC=1>[Cl:16][CH2:14][CH2:13][CH2:12][O:11][C:9]1[CH:8]=[CH:7][CH:6]=[C:5]2[C:10]=1[N:1]=[CH:2][CH:3]=[CH:4]2 |f:2.3.4|

Inputs

Step One
Name
Quantity
32 g
Type
reactant
Smiles
N1=CC=CC2=CC=CC(=C12)OCCCO
Name
Quantity
24 g
Type
reactant
Smiles
[Cl-]
Step Two
Name
Quantity
500 mL
Type
reactant
Smiles
C([O-])([O-])=O.[K+].[K+]
Step Three
Name
Quantity
300 mL
Type
solvent
Smiles
C1=CC=CC=C1

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DISSOLUTION
Type
DISSOLUTION
Details
The gummy residue was dissolved in chlorofrom
EXTRACTION
Type
EXTRACTION
Details
extracted with the potassium carbonate solution
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
The chloroform layer was dried over anhydrous sodium sulfate
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
solvent removed
CUSTOM
Type
CUSTOM
Details
to give a dark mass which
CUSTOM
Type
CUSTOM
Details
crystallized
ADDITION
Type
ADDITION
Details
The mass was treated with 500 ml of boiling hexane
CUSTOM
Type
CUSTOM
Details
The hexane layer was decanted off from insoluble oil
CUSTOM
Type
CUSTOM
Details
A white solid crystallized
TEMPERATURE
Type
TEMPERATURE
Details
on cooling
FILTRATION
Type
FILTRATION
Details
was collected by filtration
CUSTOM
Type
CUSTOM
Details
The solid was dried in vacuo at room temperature overnight
Duration
8 (± 8) h
CUSTOM
Type
CUSTOM
Details
to give 26.69 g (76.2%) of white, crystalline solid, m.p. 69°-71° C.

Outcomes

Product
Name
Type
Smiles
ClCCCOC=1C=CC=C2C=CC=NC12

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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